Malloside
Description
Malloside (CAS: 17489-40-6) is a cardenolide glycoside with the molecular formula C₂₉H₄₄O₉ and a molecular weight of 536.65 g/mol . Structurally, it consists of a steroid-like aglycone (mallogenin) linked to an α-L-rhamnopyranosyl sugar moiety at the 3-O position. This compound is primarily isolated from plant species within the Digitalis and Asclepias genera, which are known for producing bioactive cardenolides. Its mechanism involves binding to the enzyme’s extracellular domain, disrupting ion gradients and inducing cytotoxic effects in specific cell types.
Properties
CAS No. |
17489-40-6 |
|---|---|
Molecular Formula |
C29H44O9 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
3-[(3S,5S,8R,9S,10S,11S,13R,17R)-11,14-dihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O9/c1-14-23(32)24(33)25(34)26(37-14)38-17-6-8-27(2)16(11-17)4-5-19-22(27)20(30)12-28(3)18(7-9-29(19,28)35)15-10-21(31)36-13-15/h10,14,16-20,22-26,30,32-35H,4-9,11-13H2,1-3H3/t14-,16-,17-,18+,19+,20-,22+,23-,24+,25+,26-,27-,28+,29?/m0/s1 |
InChI Key |
HFMLTKBZNAPPNY-CZJLSCGSSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3[C@H](C[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of Malloside and Analogous Cardenolides
Key Structural Insights :
- Aglycone Variation : Unlike digoxin (digitoxigenin core) and ouabain (ouabagenin core), this compound’s aglycone (mallogenin) lacks a hydroxyl group at the C-12 position, which may reduce its polarity and alter membrane permeability .
- Sugar Specificity: The α-L-rhamnose in this compound differs from the β-D-glucose in strophanthidin-K, impacting solubility and receptor binding kinetics.
- Glycosylation Site: this compound’s 3-O glycosylation is conserved among cardenolides, but ouabain’s 1-O linkage creates steric hindrance, reducing affinity for Na⁺/K⁺-ATPase isoforms .
Functional and Pharmacological Comparison
Table 2: Functional Properties of this compound and Comparable Compounds
Functional Insights :
- Potency : Ouabain exhibits the highest inhibitory potency (IC₅₀ = 0.12 µM), while this compound shows moderate activity (IC₅₀ = 0.45 µM). This difference correlates with ouabain’s additional hydroxyl groups enhancing enzyme interaction .
- Bioavailability: this compound’s low oral bioavailability (12%) contrasts with digoxin’s 60–80%, likely due to its rhamnose moiety, which is poorly absorbed in the gastrointestinal tract .
- Therapeutic Potential: this compound’s selectivity for cancer cells (therapeutic index = 1.8) is highlighted in recent studies, whereas digoxin’s cardiotoxicity limits its utility despite higher bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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